![molecular formula C10H13ClF3N B3040128 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride CAS No. 15996-89-1](/img/structure/B3040128.png)
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Overview
Description
This compound, also known as 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, has a CAS Number of 15996-89-1 . It has a molecular weight of 239.67 and its IUPAC name is 1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The linear formula of this compound is C10H13ClF3N . The InChI code is 1S/C10H12F3N.ClH/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is relatively low, with a Log S (ESOL) value of -3.5 .Scientific Research Applications
Organic Synthesis and Catalysis
Overview: The trifluoromethyl group in this compound makes it intriguing for organic synthesis and catalysis.
Applications:- Cascade Processes : Recent work has combined Heck cross-coupling with subsequent carbon–carbon double bond hydrogenation using the same catalyst. Researchers could explore this cascade process further .
Conclusion
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride offers exciting possibilities across various scientific fields. Its unique structure and properties make it a valuable subject for further exploration and research.
Ambeed, Inc. - 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl … - MDPI
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that similar compounds can affect the neurotransmitter production in peripheral sensory trigeminal nerves .
Pharmacokinetics
The compound is known to have a high gi absorption and is bbb permeant . Its lipophilicity, water solubility, and other properties also influence its bioavailability .
Result of Action
Similar compounds have been shown to act as antagonists for certain receptors .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGECQGZOBRIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.